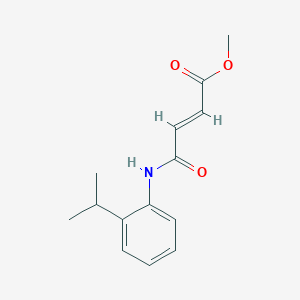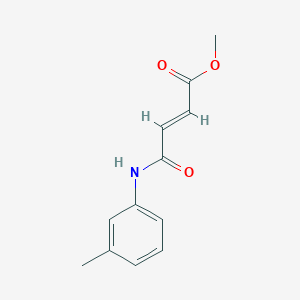![molecular formula C20H20FN3O3 B281959 4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281959.png)
4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, commonly known as FAPA, is a chemical compound that has been extensively studied for its potential pharmacological applications. FAPA belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities.
作用機序
The exact mechanism of action of FAPA is not fully understood. However, it has been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. FAPA has also been shown to inhibit the reuptake of dopamine and serotonin, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration is believed to be responsible for the pharmacological effects of FAPA.
Biochemical and Physiological Effects:
FAPA has been shown to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. FAPA has also been shown to inhibit the reuptake of dopamine and serotonin, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration is believed to be responsible for the pharmacological effects of FAPA.
実験室実験の利点と制限
One of the advantages of FAPA is that it has been extensively studied for its potential pharmacological applications. This means that there is a wealth of information available on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one of the limitations of FAPA is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments to fully understand its pharmacological effects.
将来の方向性
There are several future directions for the study of FAPA. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to further investigate its mechanism of action and to design experiments to fully understand its pharmacological effects. Additionally, the development of new synthesis methods for FAPA may lead to the discovery of new analogs with improved pharmacological properties.
合成法
The synthesis of FAPA involves the reaction of 4-(4-Fluorophenyl)-1-piperazine with 4-chloro-4-oxobut-2-enoic acid in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain pure FAPA. This synthesis method has been optimized and has been shown to yield high purity FAPA.
科学的研究の応用
FAPA has been extensively studied for its potential pharmacological applications. It has been shown to exhibit various biological activities such as antipsychotic, antidepressant, and anxiolytic effects. FAPA has also been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. FAPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C20H20FN3O3 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
(Z)-4-[4-[4-(4-fluorophenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H20FN3O3/c21-15-1-5-17(6-2-15)23-11-13-24(14-12-23)18-7-3-16(4-8-18)22-19(25)9-10-20(26)27/h1-10H,11-14H2,(H,22,25)(H,26,27)/b10-9- |
InChIキー |
IJZURFAHRIKADK-KTKRTIGZSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C3=CC=C(C=C3)F |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=C(C=C3)F |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




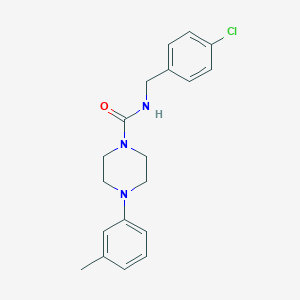

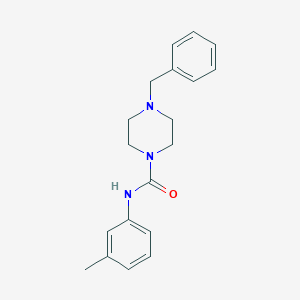
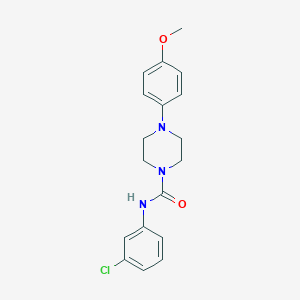
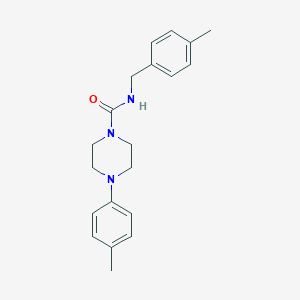

![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)
